molecular formula C25H35N5O7 B1665354 Amicetin B CAS No. 43043-15-8

Amicetin B

Cat. No. B1665354
CAS RN: 43043-15-8
M. Wt: 517.6 g/mol
InChI Key: NFOMJDXALJABQF-SIPWQYCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amicetin B is a new amicetin-like antibiotic.

Scientific Research Applications

Polysome Metabolism in Bacteria

Amicetin B, a nucleoside antibiotic, significantly inhibits protein synthesis in bacteria. It stabilizes polysomes in bacterial cells and cell-free extracts. This stabilization effect of Amicetin B is useful in studying polysome and messenger ribonucleic acid metabolism in vivo, offering insights into antibiotic interactions with bacterial ribosomes (Ennis, 1972).

Amicetin Biosynthesis and Molecular Structure

Research on Amicetin B biosynthesis reveals its complex molecular structure and the process of forming the amicetin skeleton, involving the linkage of various moieties. This understanding is crucial for developing synthetic pathways and understanding the biochemical mechanisms of antibiotic action (Zhang et al., 2012).

Antibiotic Mechanism and Potential Drug Design

Amicetin B's binding to the ribosomal subunit in bacteria has been structurally characterized, indicating its selective inhibition of prokaryotic translation. This property makes it a potential lead compound for anti-tubercular treatments compatible with anti-retroviral therapy (Serrano et al., 2020).

Antibacterial and Antiviral Properties

Amicetin B has demonstrated significant antibacterial and antiviral properties. It offers protection against various viruses, including herpes simplex, and has shown promising results in combating bacterial infections (Alarcón et al., 1984).

Ribosomal Interaction and Inhibition

Studies show that Amicetin B interacts with the peptidyl transferase region of bacterial ribosomes, inhibiting peptide bond formation. This action contributes to its effectiveness as an antibiotic and helps in understanding the molecular interactions of nucleoside antibiotics (Gu & Lovett, 1995).

properties

CAS RN

43043-15-8

Product Name

Amicetin B

Molecular Formula

C25H35N5O7

Molecular Weight

517.6 g/mol

IUPAC Name

4-amino-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C25H35N5O7/c1-13-17(37-24-22(32)21(31)20(29(3)4)14(2)36-24)9-10-19(35-13)30-12-11-18(28-25(30)34)27-23(33)15-5-7-16(26)8-6-15/h5-8,11-14,17,19-22,24,31-32H,9-10,26H2,1-4H3,(H,27,28,33,34)

InChI Key

NFOMJDXALJABQF-SIPWQYCSSA-N

SMILES

CC1C(CCC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)N)OC4C(C(C(C(O4)C)N(C)C)O)O

Canonical SMILES

CC1C(CCC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)N)OC4C(C(C(C(O4)C)N(C)C)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

4-amino-N-(1-(5-((4,6-dideoxy-4-(dimethylamino)hexopyranosyl)oxy)-6-methyltetrahydro-2H-pyran-2-yl)-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide
benzamide, 4-amino-N-(1-(5-((4,6-dideoxy-4-(dimethylamino)hexopyranosyl)oxy)tetrahydro-6-methyl-2H-pyran-2-yl)-1,2-dihydro-2-oxo-4-pyrimidinyl)-
plicacetin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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